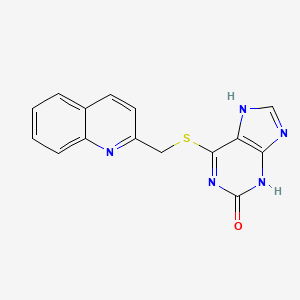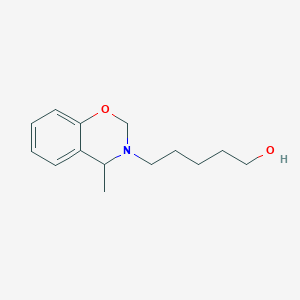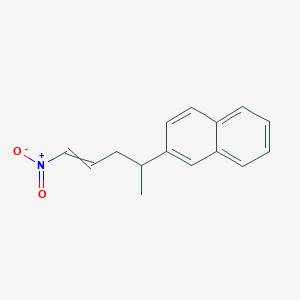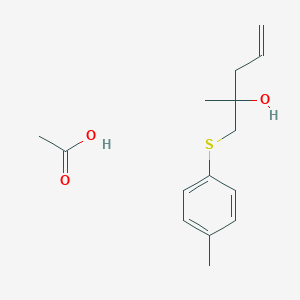![molecular formula C15H10ClNO2S2 B12610964 4,7-Benzothiazoledione, 6-[(4-chlorophenyl)thio]-2,5-dimethyl- CAS No. 650635-70-4](/img/structure/B12610964.png)
4,7-Benzothiazoledione, 6-[(4-chlorophenyl)thio]-2,5-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,7-Benzothiazoledione, 6-[(4-chlorophenyl)thio]-2,5-dimethyl- is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor properties . The compound’s structure includes a benzothiazole ring substituted with a 4-chlorophenylthio group and two methyl groups, making it a unique and potentially valuable molecule for various applications.
Métodos De Preparación
The synthesis of 4,7-Benzothiazoledione, 6-[(4-chlorophenyl)thio]-2,5-dimethyl- typically involves the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of o-aminothiophenol with a suitable carbonyl compound.
Introduction of the 4-Chlorophenylthio Group: This step involves the substitution of a hydrogen atom on the benzothiazole ring with a 4-chlorophenylthio group. This can be achieved using a chlorophenylthiol reagent under appropriate conditions.
Análisis De Reacciones Químicas
4,7-Benzothiazoledione, 6-[(4-chlorophenyl)thio]-2,5-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of thiols or thioethers.
Substitution: The benzothiazole ring can undergo electrophilic or nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
4,7-Benzothiazoledione, 6-[(4-chlorophenyl)thio]-2,5-dimethyl- has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse derivatives with potential biological activities.
Biology: In biological research, the compound is studied for its antimicrobial, antifungal, and antiviral properties.
Medicine: The compound’s potential as an antitumor agent is being explored.
Mecanismo De Acción
The mechanism of action of 4,7-Benzothiazoledione, 6-[(4-chlorophenyl)thio]-2,5-dimethyl- involves its interaction with various molecular targets and pathways:
Comparación Con Compuestos Similares
4,7-Benzothiazoledione, 6-[(4-chlorophenyl)thio]-2,5-dimethyl- can be compared with other thiazole derivatives:
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure but different substituents.
Ritonavir: An antiretroviral drug with a thiazole ring, used in the treatment of HIV/AIDS.
Abafungin: An antifungal drug with a thiazole ring, used to treat fungal infections.
The uniqueness of 4,7-Benzothiazoledione, 6-[(4-chlorophenyl)thio]-2,5-dimethyl- lies in its specific substituents, which confer distinct biological activities and chemical reactivity compared to other thiazole derivatives.
Propiedades
Número CAS |
650635-70-4 |
|---|---|
Fórmula molecular |
C15H10ClNO2S2 |
Peso molecular |
335.8 g/mol |
Nombre IUPAC |
6-(4-chlorophenyl)sulfanyl-2,5-dimethyl-1,3-benzothiazole-4,7-dione |
InChI |
InChI=1S/C15H10ClNO2S2/c1-7-12(18)11-15(20-8(2)17-11)13(19)14(7)21-10-5-3-9(16)4-6-10/h3-6H,1-2H3 |
Clave InChI |
AZRFRITZSGOYCI-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=O)C2=C(C1=O)N=C(S2)C)SC3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(1-{Phenyl[(pyridin-2-yl)methyl]amino}propan-2-ylidene)hydroxylamine](/img/structure/B12610884.png)

methyl thiocyanate](/img/structure/B12610886.png)
![Fluoro[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]acetic acid](/img/structure/B12610887.png)
![6-(2-Fluorophenyl)-4-(2-methylpropoxy)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12610890.png)
![{4-[2-(4-Methoxyphenoxy)ethyl]piperazin-1-yl}(pyrrolidin-1-yl)methanone](/img/structure/B12610891.png)


![2-[(1-Benzothiophen-3-yl)methyl]-4,5-dichloro-1,2-thiazol-3(2H)-one](/img/structure/B12610923.png)
![[3,5-Bis(2-acetyl-5-methoxyphenyl)-2-[bis(2-acetyl-5-methoxyphenoxy)phosphanyloxymethyl]-6-methyl-4-methylsulfanylphenyl] phosphite](/img/structure/B12610930.png)



